molecular formula C27H23ClN2O3 B290562 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide

4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide

Cat. No. B290562
M. Wt: 458.9 g/mol
InChI Key: DMQREVWNOHPKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide, also known as NPBWR1, is a synthetic compound that acts as a selective agonist of the neuropeptide S receptor (NPSR). This compound has gained attention in scientific research for its potential applications in the treatment of anxiety and depression.

Mechanism of Action

4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide acts as a selective agonist of the NPSR, which is a G protein-coupled receptor that is expressed in several brain regions involved in the regulation of stress and anxiety-related behaviors. Activation of the NPSR by 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide leads to the release of neuropeptide S, which has been shown to have anxiolytic and antidepressant effects.
Biochemical and physiological effects:
In animal studies, 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide has been found to reduce anxiety-like behaviors in several behavioral tests, including the elevated plus maze and the light/dark box test. It has also been shown to increase social interaction and reduce immobility in the forced swim test, which are indicative of antidepressant effects. 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its selectivity for the NPSR, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation of using 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its solubility.

Future Directions

Future research on 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide may focus on its potential applications in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and substance abuse disorders. Additionally, further studies may investigate the molecular mechanisms underlying the effects of 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide on neurotransmitter systems and neural circuits involved in stress and anxiety-related behaviors.

Synthesis Methods

The synthesis of 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine to form 4-chloro-3-nitro-N-(2-phenylethyl)benzamide. This compound is then reduced with palladium on carbon to form 4-chloro-3-amino-N-(2-phenylethyl)benzamide. The final step involves the reaction of this compound with 1-naphthylacetyl chloride to form the desired product, 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide.

Scientific Research Applications

4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in the treatment of anxiety and depression. It has been shown to activate the NPSR, which is involved in the regulation of stress and anxiety-related behaviors. In animal studies, 4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide has been found to have anxiolytic and antidepressant effects, suggesting that it may be a promising candidate for the development of new treatments for these conditions.

properties

Molecular Formula

C27H23ClN2O3

Molecular Weight

458.9 g/mol

IUPAC Name

4-chloro-3-[(2-naphthalen-1-yloxyacetyl)amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C27H23ClN2O3/c28-23-14-13-21(27(32)29-16-15-19-7-2-1-3-8-19)17-24(23)30-26(31)18-33-25-12-6-10-20-9-4-5-11-22(20)25/h1-14,17H,15-16,18H2,(H,29,32)(H,30,31)

InChI Key

DMQREVWNOHPKGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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